

Discovery and Initial Characterization of Novel Pyridazinamine Compounds: A Technical Guide

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Compound of Interest

Compound Name: *3,5-Dichloropyridazin-4-amine*

Cat. No.: *B1312374*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and initial biological characterization of a novel series of pyridazinamine compounds. The document details the experimental protocols utilized for their evaluation as potential therapeutic agents, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The pyridazinamine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.^[1] Derivatives of this core have shown promise in a range of therapeutic areas, including oncology and inflammation, often through the modulation of critical cellular signaling pathways.^[2] This guide focuses on a series of novel 3,6-disubstituted pyridazinamine derivatives designed as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR-2), key targets in cancer progression and angiogenesis.^{[1][3]}

Data Presentation

The following tables summarize the quantitative data obtained during the initial characterization of the novel pyridazinamine compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID	Target Kinase	IC50 (nM)	Assay Method
PA-101	JNK1	85	ADP-Glo Kinase Assay
PA-102	JNK1	62	ADP-Glo Kinase Assay
PA-103	JNK1	110	ADP-Glo Kinase Assay
PA-201	VEGFR-2	45	ADP-Glo Kinase Assay
PA-202	VEGFR-2	33	ADP-Glo Kinase Assay
PA-203	VEGFR-2	58	ADP-Glo Kinase Assay

Table 2: In Vitro Anti-Proliferative Activity

Compound ID	Cell Line	IC50 (µM)	Assay Method
PA-102	A498 (Renal Cancer)	5.2	MTT Assay
PA-102	T-47D (Breast Cancer)	7.8	MTT Assay
PA-202	HUVEC	3.5	MTT Assay
PA-202	HT-29 (Colon Cancer)	6.1	MTT Assay

Table 3: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

Compound ID	Dose (mg/kg/day)	Treatment Duration	Tumor Volume Reduction (%)
PA-102	20	14 days	45
PA-202	10	8 days	62

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3,6-Disubstituted Pyridazinamine Derivatives

Materials:

- 3,6-dichloropyridazine
- Appropriate amine nucleophile (e.g., aniline, benzylamine)
- Substituted boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., 1,4-dioxane/water)

Procedure:

- Nucleophilic Aromatic Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent, add the desired amine (1.1 eq) and a base (2.0 eq). Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated to yield the 3-amino-6-chloropyridazine intermediate.
- Suzuki-Miyaura Cross-Coupling: Combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a microwave vial. Add a degassed mixture of 1,4-dioxane and water. Seal the vial and heat in a microwave reactor at 120°C for 30-60 minutes. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazinamine compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

- Purified recombinant kinase (JNK1 or VEGFR-2)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Test compounds (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 1 μ L of each compound dilution. Include DMSO-only (vehicle) and no-kinase controls.
- Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add 5 μ L of this mix to each well.
- Initiate the kinase reaction by adding 5 μ L of ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Generate a luminescent signal by adding 10 μ L of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[\[4\]](#)

Cell Proliferation (MTT) Assay

Materials:

- Cancer cell lines (e.g., A498, T-47D, HUVEC, HT-29)
- Cell culture medium
- Test compounds
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

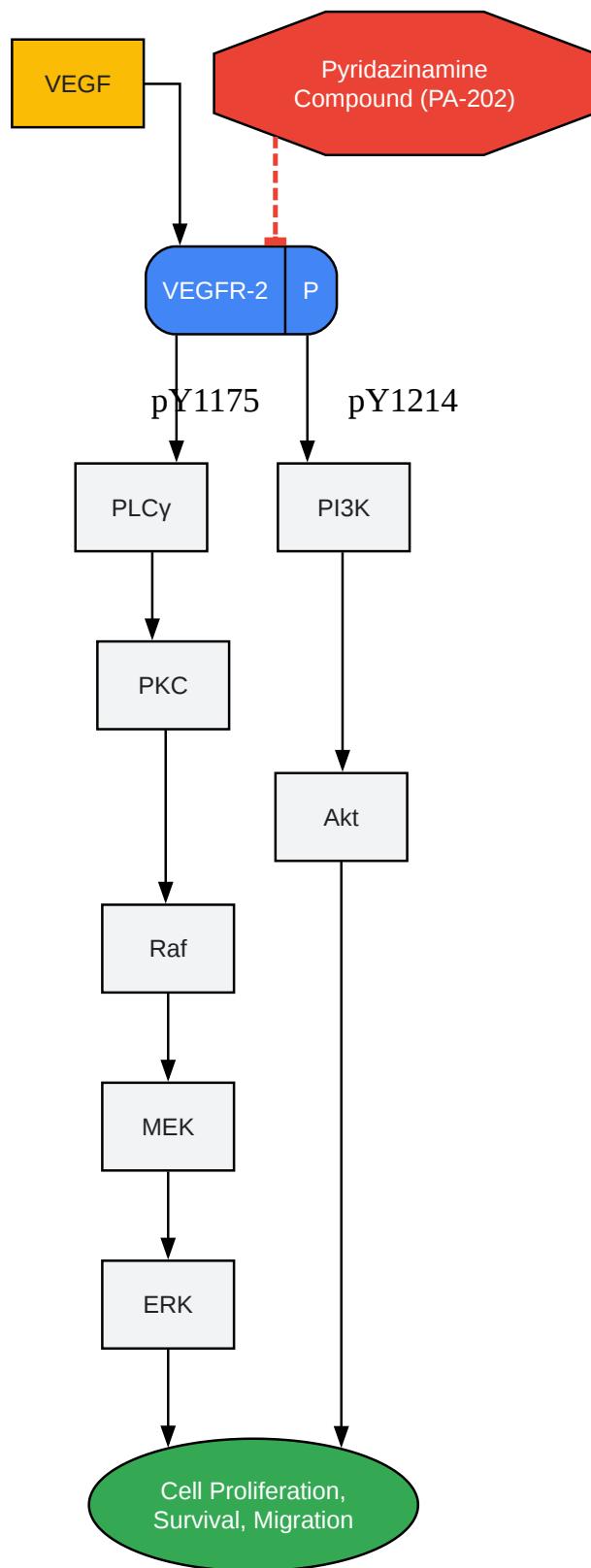
Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the medium from the wells and add 100 μ L of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- Add 20 μ L of MTT solution to each well and incubate for an additional 3-4 hours.[\[5\]](#)
- Remove the medium and dissolve the formazan crystals in 150 μ L of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

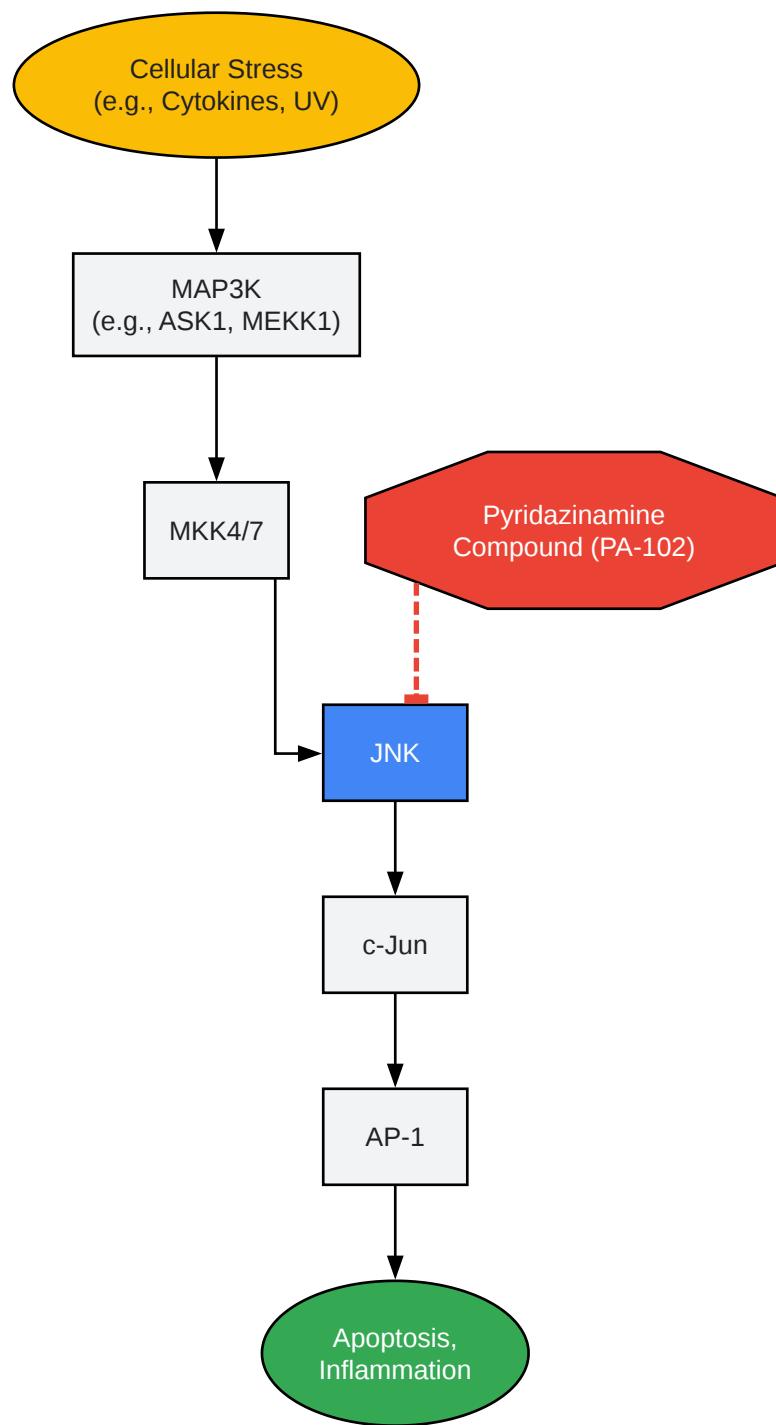
Mandatory Visualizations

Signaling Pathways



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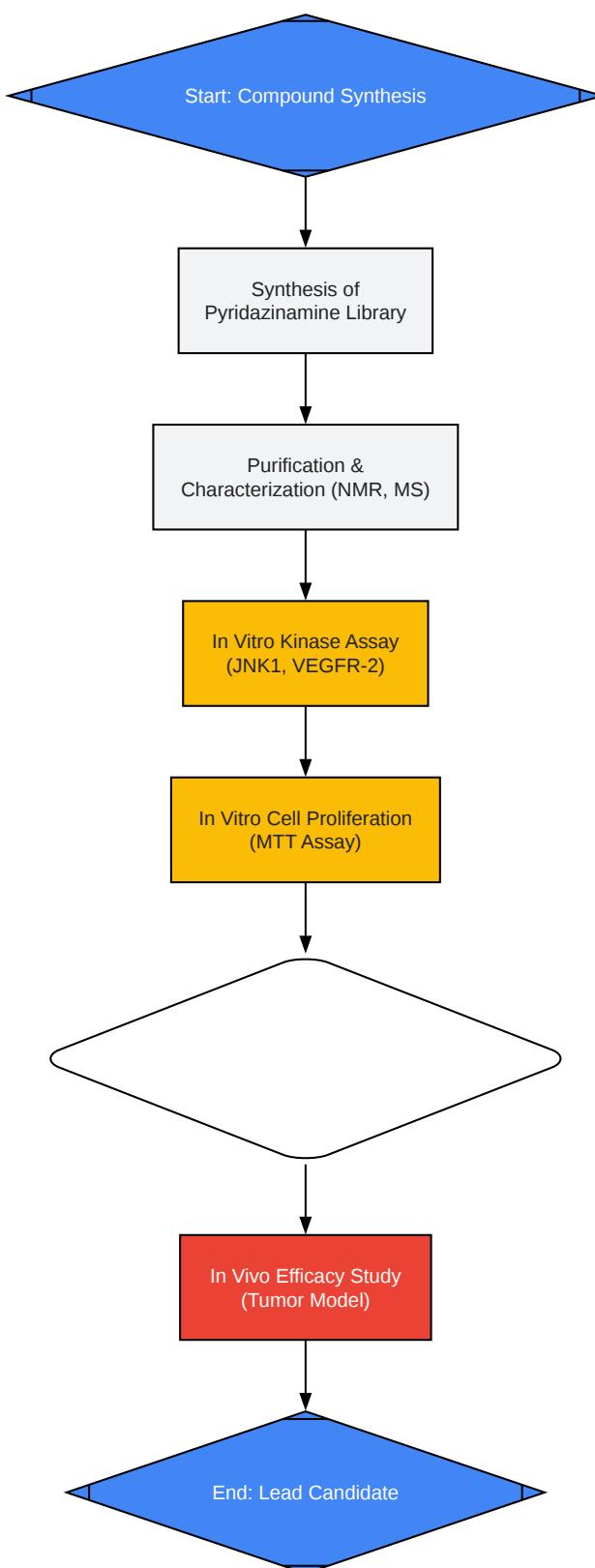
Caption: VEGFR-2 signaling pathway and its inhibition by a novel pyridazinamine compound.



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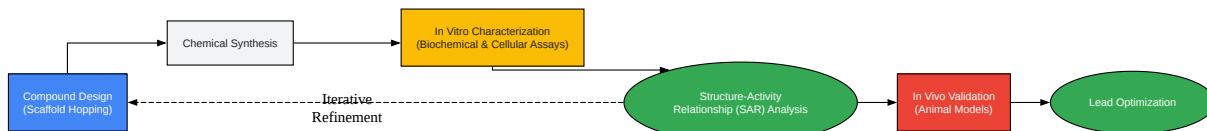
Caption: JNK signaling pathway and its inhibition by a novel pyridazinamine compound.

Experimental Workflows

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Caption: General experimental workflow for the discovery and characterization of pyridazinamine compounds.

Logical Relationships



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